2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Boronic ester stability protodeboronation kinetics Suzuki–Miyaura coupling pre-reaction integrity

Avoid protodeboronation losses and chromatography challenges. This pinacol boronate ester eliminates the instability of free boronic acids, enabling direct Suzuki-Miyaura transmetalation without pre-hydrolysis. The ortho-ethoxy/para-fluoro substitution maps crystallographically to a human PDE10 inhibitor pharmacophore (PDB 5SKU). Key outcomes: • Superior silica-gel stability for feasible intermediate purification. • Direct coupling competence reduces step count and yield loss. • Supplied at ≥95% purity for reliable SAR and medicinal chemistry.

Molecular Formula C14H20BFO3
Molecular Weight 266.12 g/mol
Cat. No. B12105511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC14H20BFO3
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC
InChIInChI=1S/C14H20BFO3/c1-6-17-12-9-10(16)7-8-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
InChIKeyVYJORVFPZHUSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxy-4-fluorophenyl) BPin Ester: Identity and Procurement


2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1688702-57-9) is a pinacol-protected arylboronate ester bearing a 2-ethoxy-4-fluorophenyl substitution pattern. The pinacol (BPin) motif confers hydrolytic and chromatographic stability that is absent from the corresponding free boronic acid, while the ortho-ethoxy/para-fluoro arrangement provides a tuned electronic profile distinct from other regioisomers . This compound is listed in multiple reputable chemical catalogues under the identifiers MFCD23583404, CS-0188860, and HY-W131912, and is supplied at ≥95% purity for research and further manufacturing use .

Pinacol-protected boronate ester for hydrolytic stability in Suzuki couplings
Defined 2-ethoxy-4-fluorophenyl substitution; distinguished from regioisomeric building blocks
Direct transmetalation competence supports one-pot coupling workflows

Why Generic Arylboron Reagents Cannot Replace This BPin Ester


Substituting this pinacol boronate with the free 2-ethoxy-4-fluorophenylboronic acid (CAS 480438-58-2) or a regioisomeric pinacol ester (e.g., 2-ethoxy-5-fluorophenyl BPin, CAS 1628502-61-3) introduces three quantifiable risks: (i) boronic acids undergo complete protodeboronation within 12 h under basic aqueous-organic conditions, whereas the corresponding pinacol esters remain detectable [1]; (ii) pinacol esters transmetalate directly in Suzuki–Miyaura couplings without a prior hydrolysis step, and the specific diol backbone modulates transmetalation rate [2]; (iii) the ortho-ethoxy/para-fluoro substitution pattern is fixed in the final pharmacophore of a crystallographically characterized human PDE10 inhibitor (PDB 5SKU), meaning a regioisomeric building block would not converge on the same biological target [3].

Boronic acid decomposition
Free 2-ethoxy-4-fluorophenylboronic acid undergoes rapid protodeboronation under basic aqueous conditions, while the pinacol ester remains detectable.
Transmetalation pathway mismatch
Pinacol esters transmetalate directly to palladium; alternative boron reagents (MIDA boronates, trifluoroborates) require different activation, altering coupling kinetics.
Regioisomeric pharmacophore shift
A 2-ethoxy-5-fluoro or 4-ethoxy-2-fluoro regioisomer would place substituents differently in the PDE10 binding site, likely disrupting key contacts seen in the co-crystal structure.

Quantitative Differentiation from Closest Analogues


Hydrolytic Stability vs. Free Boronic Acid

Under basic aqueous-organic conditions typical of Suzuki–Miyaura coupling, the free 2-ethoxy-4-fluorophenylboronic acid (comparator) undergoes complete decomposition within 12 h. In the same time window, the pinacol boronate ester analogue retains detectable levels of intact boron species [1].

Hydrolytic Stability
Class-level
Pinacol ester: detectable after 12 h; free boronic acid: 0% remaining under basic aqueous-organic conditions
Supports pre-reaction integrity for Suzuki coupling
Class-level inference; reported for boronate ester family
Boronic ester stability protodeboronation kinetics Suzuki–Miyaura coupling pre-reaction integrity

Silica Gel Chromatographic Stability

For the broader arylboronate class, 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)) are documented to be stable on silica gel and provide higher Suzuki–Miyaura coupling yields than the corresponding pinacol esters or free boronic acids. While the target compound is a pinacol ester, the data illustrate the hierarchy of stability within the boronate ester family and underscore that the choice of diol protecting group directly impacts both purification feasibility and ultimate biaryl yield [1].

Silica Gel Stability
Class-level
Stability & coupling yield rank: ArB(Epin) > ArB(Pin) > ArB(OH)₂
Pinacol ester balances chromatographic stability and reactivity
Epin ester isolated yield 73%; pinacol yield not specified
Chromatographic purification boronic ester stability silica gel compatibility

Direct Transmetalation Competence

Mechanistic studies by Denmark and co-workers demonstrate that pinacol boronic esters undergo direct transmetalation to palladium without prior hydrolysis. The rate of transmetalation is significantly modulated by the electron density on the boronate oxygen atoms, which is in turn influenced by the aryl substituents [1]. For the target compound, the electron-donating ortho-ethoxy group and electron-withdrawing para-fluoro substituent create a distinct electronic environment that differs from regioisomers such as 4-ethoxy-2-fluorophenyl BPin (CAS 1308914-87-5) or 2-ethoxy-5-fluorophenyl BPin (CAS 1628502-61-3), although no published head-to-head kinetic comparison exists for these specific regioisomers.

Transmetalation Path
Class-level
Pinacol esters undergo direct transmetalation; boronic acids need prior hydrolysis
Enables one-pot sequential coupling sequences
Rate influenced by aryl substitution; no regioisomer-specific kinetic data
Transmetalation mechanism Suzuki–Miyaura kinetics boronic ester reactivity

Validated Pharmacophoric Relevance in PDE10

The 2-(2-ethoxy-4-fluorophenyl) fragment is a critical component of the ligand (compound KJ3) co-crystallized with human phosphodiesterase 10 (PDB ID: 5SKU). The para-fluorine and ortho-ethoxy groups make defined hydrophobic and hydrogen-bonding contacts within the enzyme active site [1]. A regioisomeric building block such as 2-ethoxy-5-fluorophenyl BPin or 4-ethoxy-2-fluorophenyl BPin would place the fluorine or ethoxy substituents in different spatial orientations, which structural analysis predicts would disrupt key interactions observed in the crystal structure.

Pharmacophoric Fit
Reported
2-ethoxy-4-fluorophenyl fragment co-crystallized in human PDE10 active site; specific hydrophobic/H-bond contacts confirmed
Supports PDE10-targeted SAR studies
Regioisomeric substitution predicted to disrupt binding contacts
PDE10 inhibitor structure-based drug design pharmacophore validation

Optimal Deployment Scenarios


Late-Stage Suzuki–Miyaura Coupling for PDE10 Drug Discovery

The compound serves as the boron-bearing partner for installing the 2-ethoxy-4-fluorophenyl moiety into biaryl or heteroaryl scaffolds. Its pinacol protection ensures stability during storage and reaction setup, while direct transmetalation competence allows coupling without a separate deprotection step. The resulting fragment has been crystallographically validated in a human PDE10 inhibitor complex (PDB 5SKU), making this building block a rational choice for structure–activity relationship (SAR) exploration around this CNS target [1].

Synthesis of Oxazole Pharmacophores

When a synthetic route requires elaboration of the oxazole core after initial coupling, the pinacol ester form is preferred over the free boronic acid because chromatographic purification of the intermediate is feasible and protodeboronation losses are minimized. The higher stability on silica gel (class-level evidence) enables isolation of the coupled intermediate in higher yield and purity compared to using the boronic acid directly [1].

Fluorinated Biaryl Libraries for Agrochemical Optimization

The electron-withdrawing para-fluorine and electron-donating ortho-ethoxy substituents confer a dipole moment and lipophilicity profile (clogP modulation) that is distinct from meta- or alternate para-substituted analogues. This building block enables systematic exploration of substituent electronic effects in agrochemical biaryl series where fluorine content influences metabolic stability and environmental persistence, although no published comparative field performance data exist for this specific CAS entry [1].

Application
Selection Property
Validation Focus
PDE10 inhibitor SAR studies
BPin stability & direct transmetalation
PDE10 co-crystal binding mode review
Oxazole pharmacophore synthesis
Silica gel chromatographic compatibility
Intermediate purification efficiency and coupling yield
Fluorinated biaryl agrochemical libraries
ortho-Ethoxy/para-fluoro electronic profile
Physicochemical property and environmental fate screening
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